Many multi-step syntheses suffer yield loss from ester hydrolysis of amino acids. 4-(Diethylamino)butanoic acid (CAS 63867-13-0) solves this as a direct-use free acid building block for coupling reactions. - Direct carboxylic acid avoids deprotection, reducing steps and improving throughput. - High solubility in polar aprotic solvents (DMF, NMP) vs. HCl salt ensures homogeneous conditions. - Defined tertiary amine spacer enhances lipophilicity and steric profile for medicinal chemistry. Reliable supply for process development and discovery.
4-(diethylamino)butanoic acid (CAS 63867-13-0) is a bifunctional organic compound featuring a terminal carboxylic acid and a tertiary diethylamine group. This structure positions it as a versatile, non-standard amino acid building block used in the synthesis of more complex molecules, such as pharmaceutical intermediates and specialty chemicals. Its primary procurement value lies in providing a four-carbon spacer that incorporates a nucleophilic and sterically-defined tertiary amine, making it a key precursor where this specific combination of functionality and chain length is required.
Substituting 4-(diethylamino)butanoic acid with close analogs is often unviable due to significant shifts in process compatibility and final product properties. Using the corresponding ethyl ester, for instance, mandates an additional hydrolysis step, introducing process inefficiencies, potential for incomplete conversion, and added purification challenges. Opting for a hydrochloride salt drastically alters the solubility profile, favoring aqueous media and limiting its use in common organic solvents like THF or DCM where many coupling reactions are performed. Furthermore, replacing the N-diethyl groups with smaller N-dimethyl groups changes steric hindrance and lipophilicity, which can fundamentally alter reaction kinetics and the biological or material properties of the target derivative, making such substitutions unsuitable for most established protocols.
Unlike its esterified analogs such as ethyl 4-(diethylamino)butanoate, this compound provides a free carboxylic acid ready for immediate use in amide coupling, condensation, or other derivatization reactions. This eliminates the need for a separate, often time-consuming, ester hydrolysis step and the subsequent workup and purification required to remove hydrolysis reagents and byproducts.
| Evidence Dimension | Required Process Steps for Carboxyl Reactivity |
| Target Compound Data | 0 (Carboxylic acid is unprotected and ready for reaction) |
| Comparator Or Baseline | Ethyl 4-(diethylamino)butanoate: 1+ (Requires at least one dedicated hydrolysis reaction and workup step) |
| Quantified Difference | Eliminates one full synthesis and purification step |
| Conditions | Standard synthetic protocols requiring a free carboxylic acid functional group. |
For process development and manufacturing, reducing the number of reaction steps directly improves overall yield, shortens production timelines, and lowers material and labor costs.
As a free amino acid, 4-(diethylamino)butanoic acid is expected to exhibit good solubility in polar aprotic solvents commonly used for organic synthesis (e.g., DMF, NMP, DMSO). This contrasts sharply with the corresponding hydrochloride salt form, which, like its well-characterized analog 4-(dimethylamino)butyric acid hydrochloride (m.p. 153-155 °C), is a crystalline solid with high aqueous solubility but significantly lower solubility in non-aqueous organic media. This makes the free acid form more suitable for homogenous reaction conditions in a wider range of organic solvents.
| Evidence Dimension | Physical Form & Expected Solubility |
| Target Compound Data | Zwitterionic solid, expected good solubility in polar organic solvents |
| Comparator Or Baseline | Hydrochloride Salt (e.g., 4-(dimethylamino)butyric acid HCl): Crystalline solid (153-155 °C m.p.), high water solubility, poor solubility in apolar organic solvents. |
| Quantified Difference | Qualitatively different solubility profiles, enabling different process conditions |
| Conditions | Dissolution in common organic synthesis solvents at room temperature. |
Selecting the correct form based on solubility prevents process complications such as solvent exchanges, reaction heterogeneity, and low yields, directly impacting the manufacturability and cost of the final product.
The N-diethyl groups of this compound provide a distinct structural and physicochemical profile compared to its N-dimethyl analog. With a molecular weight of 159.23 g/mol, it is 21% heavier than 4-(dimethylamino)butanoic acid (131.17 g/mol), reflecting the addition of two methylene groups. This increase in alkyl chain length directly translates to greater lipophilicity and increased steric bulk around the nitrogen atom, two critical parameters for tuning biological activity, membrane permeability, and material properties in downstream applications.
| Evidence Dimension | Molecular Weight (as a proxy for size/lipophilicity) |
| Target Compound Data | 159.23 g/mol |
| Comparator Or Baseline | 4-(dimethylamino)butanoic acid: 131.17 g/mol |
| Quantified Difference | +28.06 g/mol (+21.4%) |
| Conditions | Comparison of fundamental molecular properties. |
This structural difference is a key design choice; procuring the diethyl version is a deliberate decision to access specific steric and electronic properties not available with the smaller, less lipophilic dimethyl analog.
This compound is the right choice for multi-step syntheses where the carboxylic acid is a key reaction site and process efficiency is critical. Its direct-use nature avoids the time and yield losses associated with an ester deprotection step, making it a preferred precursor in cost- and time-sensitive manufacturing workflows.
In medicinal chemistry and drug discovery, this building block is ideal for synthesizing analogs where increased lipophilicity and specific steric bulk are needed to enhance membrane permeability or optimize binding to a biological target, offering a distinct advantage over the smaller 4-(dimethylamino)butanoic acid.
For coupling reactions or polymerizations conducted in polar aprotic solvents like DMF or NMP, the free amino acid form of this compound provides superior solubility compared to its highly polar hydrochloride salt, ensuring homogenous reaction conditions and facilitating higher yields and easier purification.